4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride
Description
4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride is a synthetic organic compound featuring a butanoic acid backbone substituted with an amino group at position 4 and a 3-methylcyclohexyl group at position 3. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for research applications. This compound is typically stored at low temperatures (-20°C) to maintain stability, a common requirement for amino acid derivatives .
Properties
IUPAC Name |
4-amino-3-(3-methylcyclohexyl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-8-3-2-4-9(5-8)10(7-12)6-11(13)14;/h8-10H,2-7,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMRNCAZDZPTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(CC(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety is formed through carboxylation reactions, typically involving the use of carbon dioxide and appropriate catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials and catalysts to ensure the efficient and cost-effective synthesis of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block : Used as a precursor in organic synthesis for creating more complex molecules.
- Reagent in Reactions : Functions as a reagent in various chemical transformations, including oxidation, reduction, and substitution reactions .
Biology
- Enzyme Interaction : Investigated for its ability to modulate enzyme activity, particularly in relation to GABA transporters .
- Receptor Modulation : Shows potential in influencing receptor binding dynamics, which can affect various signaling pathways within cells .
Medicine
- Therapeutic Potential : Explored for its role in treating neuropathic pain by acting as an inhibitor of GABA transporters. Studies indicate that it may have antinociceptive properties without inducing motor deficits in animal models .
- Drug Development : Serves as a precursor in the synthesis of novel pharmaceuticals targeting pain management and other neurological conditions .
Case Studies
- Neuropathic Pain Models :
- GABA Transporter Inhibition :
Mechanism of Action
The mechanism of action of 4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural differentiator is the 3-methylcyclohexyl group, which distinguishes it from analogs with aromatic or smaller aliphatic substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Substituent at Position 3 | Functional Groups | Molecular Weight* |
|---|---|---|---|
| 4-Amino-3-(3-methylcyclohexyl)butanoic acid HCl | 3-methylcyclohexyl | Amino, carboxylic acid (HCl) | ~300–350† |
| (R)-4-Amino-3-(4-fluorophenyl)butanoic acid | 4-fluorophenyl | Amino, carboxylic acid | ~227.23‡ |
| (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid HCl | 2-aminoethoxy, double bond | Amino, carboxylic acid (HCl) | 196.63 |
| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | Methylamino, ester | Methyl ester, methylamino (HCl) | ~221.72‡ |
*Calculated from empirical formulas; †Estimated based on structural complexity; ‡Directly derived from evidence.
- 3-Methylcyclohexyl vs. Fluorophenyl groups, however, confer higher electronegativity, which may improve target binding in receptor-mediated applications.
- Ester vs. Carboxylic Acid : Methyl ester derivatives (e.g., ) exhibit reduced polarity compared to the target’s carboxylic acid group, affecting solubility and metabolic stability .
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility relative to non-ionic analogs. However, the 3-methylcyclohexyl group may reduce solubility in polar solvents compared to compounds with smaller substituents.
- Stability: Storage at -20°C (similar to ’s compound) suggests sensitivity to degradation under ambient conditions, a trait shared with many amino acid derivatives . In contrast, fluorophenyl analogs may exhibit greater thermal stability due to aromatic rigidity.
Biological Activity
4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride, a derivative of amino acid compounds, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C11H19ClN2O2
- Molecular Weight : 236.74 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. It acts as a GABA transporter inhibitor, which modulates the uptake of GABA in the central nervous system.
Key Mechanisms:
- GABA Transporter Inhibition : The compound inhibits GABA transporters (mGAT1–4), leading to increased levels of GABA in synaptic clefts, which enhances inhibitory neurotransmission.
- Neuroprotective Effects : By increasing GABA availability, it may exert neuroprotective effects and alleviate symptoms associated with neuropathic pain.
Biological Activity and Effects
Research has demonstrated several biological activities associated with this compound:
- Antinociceptive Properties : Studies have shown that it exhibits significant antinociceptive effects in rodent models of neuropathic pain. For instance, in a study using the oxaliplatin-induced neuropathic pain model, the compound displayed dose-dependent pain relief without inducing motor deficits .
- Cytotoxicity Against Cancer Cells : Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis. The mechanism involves the disruption of critical cellular functions through its interaction with DNA and related enzymes.
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Neuropathic Pain : In a controlled experiment involving diabetic neuropathic pain models, the compound significantly reduced pain responses compared to control groups. Behavioral assessments indicated improved locomotor activity without adverse effects on motor coordination .
- Cancer Cell Line Study : Research involving human cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The study highlighted its potential as an adjunct therapy in cancer treatment protocols.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Significant pain relief in rodent models | |
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Neuroprotection | Increased GABA levels |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability and ability to cross the blood-brain barrier. This is crucial for its effectiveness as a therapeutic agent targeting central nervous system disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with the condensation of 3-methylcyclohexyl precursors with protected amino acids, followed by deprotection and hydrochloride salt formation. For example, analogous compounds (e.g., methyl ester hydrochlorides) are synthesized via acid-catalyzed esterification and subsequent HCl treatment . Optimization includes adjusting solvent polarity (e.g., dioxane for improved solubility), controlling stoichiometry of reagents, and employing catalysts like EDC for amide bond formation . Purification via recrystallization or column chromatography is critical to isolate high-purity products.
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H-NMR : Confirm substituent positions (e.g., cyclohexyl methyl groups at δ 1.02 ppm for tertiary hydrogens) and amine proton signals .
- HPLC : Use reverse-phase columns (C18) with UV detection at 210–254 nm to assess purity (>95%) .
- Mass Spectrometry : ESI-MS can verify molecular weight (e.g., [M+H]+ ion for C11H21ClNO2 at theoretical m/z 250.12) .
Q. What are the best practices for handling and storage to maintain compound stability?
- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or oxidation. For solution preparation, use anhydrous DMSO or PBS (pH 7.4) and avoid repeated freeze-thaw cycles. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How does the 3-methylcyclohexyl substituent influence pharmacokinetic properties compared to aryl-substituted analogs (e.g., 4-chlorophenyl in baclofen)?
- Methodological Answer : Conduct comparative studies:
- LogP Analysis : Measure octanol-water partitioning to assess lipophilicity; the cyclohexyl group may increase membrane permeability vs. aromatic substituents .
- Metabolic Stability : Use liver microsome assays to evaluate CYP450-mediated degradation. Cyclohexyl moieties often reduce metabolic clearance compared to halogenated aryl groups .
- In Vivo Half-Life : Administer equimolar doses in rodent models and monitor plasma concentrations via LC-MS/MS .
Q. What in vitro assays are suitable for evaluating GABA receptor binding affinity?
- Methodological Answer :
- Radioligand Displacement : Use [3H]-baclofen in competitive binding assays with rat cortical membranes. Calculate IC50 values to compare affinity with GABA-B receptor standards .
- Electrophysiology : Patch-clamp recordings in hippocampal neurons can measure postsynaptic current inhibition, reflecting receptor modulation efficacy .
Q. How can computational modeling predict conformational stability and receptor interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GABA-B) to analyze binding poses and hydrogen-bonding networks with Glu235 and Tyr366 residues .
- Docking Studies : Use AutoDock Vina to rank binding energies of cyclohexyl vs. phenyl analogs, correlating with experimental IC50 data .
Q. What strategies resolve discrepancies in reported physicochemical data (e.g., solubility, melting point)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
